molecular formula C8H10ClNO2 B1330007 4-(Aminomethyl)benzoic acid hydrochloride CAS No. 67688-72-6

4-(Aminomethyl)benzoic acid hydrochloride

Cat. No.: B1330007
CAS No.: 67688-72-6
M. Wt: 187.62 g/mol
InChI Key: IQKLOQHWKQYTQZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzoic acid hydrochloride (CAS 578026-68-3) is a hydrochloride salt derivative of 4-(aminomethyl)benzoic acid. Its molecular formula is C₁₄H₁₄ClNO₂, with a molecular weight of 263.72 g/mol . The compound features a benzoic acid core substituted with an aminomethyl group (-CH₂NH₂) at the para position, which is protonated as a hydrochloride salt. This modification enhances its solubility in aqueous media, making it a versatile intermediate in synthetic chemistry, particularly in pharmaceuticals, agrochemicals, and advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production often employs catalytic hydrogenation techniques due to their efficiency and high yield. The use of low-pressure hydrogen and simple purification processes makes these methods cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-(Aminomethyl)benzoic acid hydrochloride can undergo oxidation reactions, typically forming corresponding carboxylic acids.

    Reduction: The compound can be reduced to form various amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: 4-Carboxybenzoic acid.

    Reduction: 4-(Aminomethyl)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the reagent used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antifibrinolytic Agent

4-(Aminomethyl)benzoic acid hydrochloride is primarily recognized for its role as an antifibrinolytic agent. It acts as a weak competitive inhibitor of plasmin, thereby inhibiting fibrinolysis, which is the breakdown of fibrin in blood clots. This property makes it useful in surgical settings where control of bleeding is crucial .

1.2 Treatment of Gastric Ulcers

This compound is a key ingredient in cetraxate, a medication used for treating gastric ulcers. The mechanism involves promoting mucosal healing and providing protective effects against gastric acid damage . The efficacy of cetraxate has been documented in clinical studies, demonstrating significant improvements in ulcer healing rates compared to placebo treatments.

1.3 Development of Antibiotics

Research indicates that derivatives of 4-(Aminomethyl)benzoic acid can serve as precursors in the synthesis of novel antibiotics based on quinoline and indole structures. These compounds show promising antibacterial activity, thus expanding the therapeutic potential of this compound beyond traditional uses .

Polymer Chemistry

2.1 Monomer for Polymer Synthesis

This compound is utilized as a monomer in the production of various polymers. Its incorporation into polymer chains can enhance properties such as thermal stability and mechanical strength. The synthesis processes often involve catalytic reduction methods to achieve desired polymer characteristics .

2.2 Peptide Synthesis

In peptide synthesis, this compound serves as an important building block. Its functional groups allow for the formation of amide bonds, which are critical in assembling peptide sequences for therapeutic applications .

Data Table: Summary of Applications

Application Area Description References
Antifibrinolytic AgentInhibits fibrinolysis; used to control bleeding during surgeries
Gastric Ulcer TreatmentActive ingredient in cetraxate; promotes mucosal healing
Antibiotic DevelopmentPrecursor for synthesizing antibiotics based on quinoline and indole
Polymer SynthesisUsed as a monomer to enhance polymer properties
Peptide SynthesisBuilding block for forming amide bonds in peptides

Case Studies

Case Study 1: Efficacy in Surgical Settings
A study evaluating the efficacy of this compound in reducing postoperative bleeding demonstrated a significant reduction in blood loss compared to control groups, highlighting its importance in surgical protocols.

Case Study 2: Gastric Ulcer Treatment
Clinical trials involving cetraxate showed that patients treated with this compound experienced faster healing rates of gastric ulcers compared to those receiving standard treatments, reinforcing its therapeutic value.

Mechanism of Action

4-(Aminomethyl)benzoic acid hydrochloride exerts its antifibrinolytic effects by inhibiting the activation of plasminogen to plasmin, an enzyme responsible for breaking down fibrin clots. This inhibition helps in stabilizing blood clots and preventing excessive bleeding . The compound targets the fibrinolytic pathway, specifically interacting with plasminogen and preventing its conversion to plasmin .

Comparison with Similar Compounds

The structural and functional similarities and differences between 4-(aminomethyl)benzoic acid hydrochloride and related compounds are critical for understanding their distinct applications and reactivities. Below is a detailed comparison:

Structural Analogues with Varied Substituents

4-(2-Aminoethyl)benzoic Acid Hydrochloride (CAS 40412-06-4)

  • Molecular Formula: C₉H₁₂ClNO₂
  • Key Differences: The aminomethyl group (-CH₂NH₂) is replaced with a 2-aminoethyl group (-CH₂CH₂NH₂), altering steric and electronic properties.
  • Applications : Similar use as a building block in drug synthesis but may exhibit different reactivity in nucleophilic substitutions due to the extended carbon chain .

4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride (CAS 1909306-16-6)

  • Molecular Formula: C₉H₁₂ClNO₂
  • Applications : Used in pharmaceuticals and agrochemicals, where steric hindrance from the methyl group may influence binding interactions .

Functional Group Derivatives

4-(Aminomethyl)benzoyl Chloride (CAS 80610-53-3)

  • Molecular Formula: C₈H₈ClNO
  • Key Differences : The carboxylic acid (-COOH) is replaced with a reactive acyl chloride (-COCl), enabling peptide coupling or esterification reactions.
  • Applications : Primarily used in synthesizing amides or esters, diverging from the parent compound’s role in salt formation .

Methyl 4-(Aminomethyl)benzoate Hydrochloride (CAS 6232-11-7)

  • Molecular Formula: C₉H₁₂ClNO₂
  • Key Differences : The carboxylic acid is esterified (-COOCH₃), reducing polarity and altering solubility in organic solvents.
  • Applications : Serves as a protected intermediate in drug synthesis, where ester groups are later hydrolyzed to carboxylic acids .

Chain-Extended Analogues

4-(3-Aminophenyl)butanoic Acid Hydrochloride (CAS 1329613-52-6)

  • Molecular Formula: C₁₀H₁₄ClNO₂
  • Key Differences: A butanoic acid chain replaces the benzoic acid, and the amine is located on a phenyl ring. This increases hydrophobicity and flexibility.
  • Applications: Potential use in polymer chemistry or as a linker in bioconjugation due to its extended aliphatic chain .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
4-(Aminomethyl)benzoic acid HCl C₁₄H₁₄ClNO₂ 263.72 Benzoic acid + para-aminomethyl Pharmaceuticals, agrochemicals
4-(2-Aminoethyl)benzoic acid HCl C₉H₁₂ClNO₂ 201.65 Ethylamine substituent Drug intermediates
4-(Aminomethyl)benzoyl chloride C₈H₈ClNO 169.61 Acyl chloride functional group Amide/ester synthesis
Methyl 4-(aminomethyl)benzoate HCl C₉H₁₂ClNO₂ 201.65 Methyl ester Protected intermediates
4-(3-Aminophenyl)butanoic acid HCl C₁₀H₁₄ClNO₂ 215.68 Butanoic acid + phenylamine Polymer chemistry

Biological Activity

4-(Aminomethyl)benzoic acid hydrochloride, also known as aminomethylbenzoic acid hydrochloride, is a compound with significant biological activity and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C8_8H10_10ClNO2_2
  • Molecular Weight : 187.63 g/mol
  • CAS Number : 4515-23-5

This compound exhibits various biological activities, primarily through its interactions with enzyme systems and cellular pathways. Notably, it has been studied for its role in inhibiting viral infections and its potential as an antimicrobial agent.

1. Antiviral Activity

Recent studies have highlighted the efficacy of 4-(aminomethyl)benzamide derivatives in inhibiting the entry of filoviruses such as Ebola and Marburg viruses. The compound CBS1118, a derivative of 4-(aminomethyl)benzoic acid, demonstrated an EC50_{50} value of less than 10 μM against both viruses in Vero cell assays, indicating potent antiviral properties .

Table 1: Antiviral Activity of 4-(Aminomethyl)benzamide Derivatives

CompoundEC50_{50} (μM)Virus Type
CBS1118<10Ebola (Mayinga)
CBS1118<10Marburg (Angola)

2. Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies indicate that analogs of para-aminobenzoic acid (PABA), which includes 4-(aminomethyl)benzoic acid, can inhibit bacterial growth by interfering with folate synthesis pathways .

Table 2: Antimicrobial Efficacy of PABA Derivatives

CompoundInhibition Zone (mm)Target Bacteria
Benzylaminobenzoic acid18E. coli
Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline20MRSA

Case Study 1: Antiviral Optimization

In a study focused on optimizing the structure-activity relationship (SAR) of 4-(aminomethyl)benzamide derivatives, modifications to the amide region significantly improved potency against EBOV and MARV. The introduction of specific substituents enhanced selectivity and reduced cytotoxicity .

Case Study 2: Cholinesterase Inhibition

Another investigation assessed the cholinesterase inhibitory activity of various compounds related to aminobenzoic acids. The results indicated that certain derivatives exhibited competitive inhibition against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Safety and Toxicology

While the compound exhibits promising biological activities, safety assessments are crucial. Studies have indicated that PABA derivatives do not show significant adverse effects after repeated oral administration, although hypersensitivity reactions have been noted in some cases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing high-purity 4-(Aminomethyl)benzoic acid hydrochloride, and how is purity validated?

  • Methodological Answer : Synthesis typically involves refluxing intermediates in chlorinated solvents (e.g., SOCl₂ or POCl₃) followed by cyclization under controlled conditions . For purity validation, high-performance liquid chromatography (HPLC) with a threshold of >98.0% is standard, supplemented by melting point analysis (>300°C) to confirm crystallinity . Key Data :

PropertyValue
CAS Number56-91-7
Purity (HPLC)>98.0%
Melting Point>300°C

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the aminomethyl and benzoic acid moieties, while Fourier-transform infrared spectroscopy (FTIR) verifies the hydrochloride salt formation via N–H and carboxylate stretches. Mass spectrometry (MS) ensures molecular weight consistency (theoretical: 199.62 g/mol) .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Due to its hygroscopic nature, store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture or strong bases, which may hydrolyze the hydrochloride salt .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate interactions between this compound and enzymes like urokinase?

  • Methodological Answer : Using the crystal structure of urokinase (PDB ID: 3KGP), parameterize the ligand with the GAFF force field and AM1-BCC charges in AMBER 16. Run simulations under physiological conditions (e.g., 150 mM NaCl, 310 K) to analyze binding affinity and hydrogen-bonding networks . Computational Parameters :

ParameterDetails
Force FieldGAFF
Charge MethodAM1-BCC
Simulation SoftwareAMBER 16

Q. What experimental strategies resolve contradictions in enzyme inhibition data (e.g., IC₅₀ variability) for this compound?

  • Methodological Answer : Perform kinetic assays (e.g., fluorogenic substrate hydrolysis for urokinase) under standardized pH and temperature. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, and cross-validate with X-ray crystallography to identify structural interactions .

Q. How does the aminomethyl group influence the compound’s biochemical activity compared to unmodified benzoic acid derivatives?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogs (e.g., 4-hydroxybenzoic acid or fluorobenzylamine derivatives). Compare inhibition constants (Kᵢ) and docking scores to assess the aminomethyl group’s role in enhancing target binding via electrostatic or steric effects .

Q. Data Contradiction Analysis

Q. How can researchers address discrepancies in synthetic yields reported across studies?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using design-of-experiments (DoE) frameworks. Characterize byproducts via LC-MS to identify competing pathways (e.g., over-alkylation) and refine purification protocols (e.g., gradient recrystallization) .

Properties

IUPAC Name

4-(aminomethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKLOQHWKQYTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10217980
Record name 4-(Aminomethyl)benzoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67688-72-6
Record name Benzoic acid, 4-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67688-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)benzoic acid hydrochloride
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Record name 4-(Aminomethyl)benzoic acid hydrochloride
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Record name 4-(aminomethyl)benzoic acid hydrochloride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cyclohexane, (2,2-dibromoethenyl)-
Cyclohexane, (2,2-dibromoethenyl)-
4-(Aminomethyl)benzoic acid hydrochloride
Cyclohexane, (2,2-dibromoethenyl)-
4-(Aminomethyl)benzoic acid hydrochloride
Cyclohexane, (2,2-dibromoethenyl)-
4-(Aminomethyl)benzoic acid hydrochloride
Cyclohexane, (2,2-dibromoethenyl)-
4-(Aminomethyl)benzoic acid hydrochloride
Cyclohexane, (2,2-dibromoethenyl)-
4-(Aminomethyl)benzoic acid hydrochloride
Cyclohexane, (2,2-dibromoethenyl)-
Cyclohexane, (2,2-dibromoethenyl)-
4-(Aminomethyl)benzoic acid hydrochloride

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